molecular formula C9H9ClO B1426003 4-Chloro-3-ethylbenzaldehyde CAS No. 945717-06-6

4-Chloro-3-ethylbenzaldehyde

Cat. No.: B1426003
CAS No.: 945717-06-6
M. Wt: 168.62 g/mol
InChI Key: CZMHKIAIPIIRRO-UHFFFAOYSA-N
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Description

4-Chloro-3-ethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

4-Chloro-3-ethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It may serve as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the manufacture of dyes and fragrances.

Safety and Hazards

The safety information for 4-Chloro-3-ethylbenzaldehyde indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-ethylbenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 3-ethylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-chloro-3-ethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-chloro-3-ethylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-3-ethylbenzoic acid.

    Reduction: 4-Chloro-3-ethylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: Similar structure but lacks the ethyl group at the third position.

    3-Ethylbenzaldehyde: Similar structure but lacks the chlorine atom at the fourth position.

    4-Chloro-3-methylbenzaldehyde: Similar structure but has a methyl group instead of an ethyl group at the third position.

Uniqueness

4-Chloro-3-ethylbenzaldehyde is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMHKIAIPIIRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4.319 g of 4-bromo-1-chloro-2-ethyl-benzene (20 mmol) in 50 ml diethylether, cooled to 0° C., were added dropwise 12.3 ml of 1.6M n-BuLi in hexane. After 30 min. stirring at 0° C. and 2 h at RT, a solution of 2.43 ml DMF (31 mmol) in 10 ml diethylether was added dropwise (temperature raised from 20 to 28° C.). After 1 h additional stirring at RT, the reaction mixture was acidified with 2N HCl, diluted with 150 ml water and extracted with diethylether. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered off and concentrated in vacuo. The residue was purified by flash column chromatography (heptane/AcOEt: 95/5) to yield 2.1 g of a colorless oil. MS (ISP) 168.1 (M+H)+.
Quantity
4.319 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.43 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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